Glycine, L-histidylglycyl-

Description

Historical Context and Discovery of Histidine- and Glycine-Containing Peptides in Biological Systems

The journey to understanding peptides like Gly-His-Gly began with the discovery of its constituent amino acids. Glycine (B1666218) was first isolated in 1820 by French chemist Henri Braconnot, who hydrolyzed gelatin with sulfuric acid. wikipedia.orgketone.combiocrates.com Its name is derived from the Greek word for "sweet," reflecting one of its notable properties. biocrates.com The structural elucidation of glycine as an amine of acetic acid followed in 1858. wikipedia.orgbiocrates.com

Histidine, another crucial component, is a versatile amino acid with a unique imidazole (B134444) side chain that plays a wide range of roles in biological systems. researchgate.netlibretexts.org Its ability to act as a proton donor or acceptor near physiological pH makes it a key player in enzymatic catalysis and protein structure. libretexts.orgnih.gov

The exploration of peptides containing these amino acids revealed their significant presence and function in various biological processes. Histidine-rich peptides, for instance, are known for their metal-chelating properties and their role in the endosomal escape of drug delivery systems. researchgate.netnih.gov The presence of glycine in peptides often imparts flexibility to the peptide backbone. wikipedia.org The discovery of naturally occurring peptides with these residues laid the groundwork for the synthesis and study of specific sequences like Gly-His-Gly.

Academic Significance of Glycine, L-histidylglycyl- within Bioactive Peptide Research

The academic significance of Gly-His-Gly stems from its role as a model peptide for studying the fundamental interactions and activities of short-chain peptides. Bioactive peptides, which are specific protein fragments that have a positive impact on body functions, are a major area of research. nih.govnih.gov These peptides can exhibit a range of activities, including antioxidant, antimicrobial, and antihypertensive effects. nih.gov

Research into Gly-His-Gly and similar peptides helps to elucidate the structure-activity relationships that govern these biological functions. For example, studies have investigated the ability of Gly-His-Gly to form hydrogels, which have potential applications in drug delivery and biomaterials. drexel.edu The self-assembling properties of this tripeptide into fibrillar networks composed of twisted β-sheet tapes have been a subject of biophysical research. drexel.edu

Furthermore, the study of peptides containing histidine and glycine contributes to our understanding of their roles in various physiological processes. For instance, the presence of hydrophobic amino acids like glycine in peptides has been linked to cholesterol-lowering activity. mdpi.com

Structural Relationship to Other Peptides Bearing Histidyl-Glycyl or Glycyl-Histidyl Motifs

Gly-His-Gly is structurally related to a family of peptides that share the histidyl-glycyl or glycyl-histidyl motif. These motifs are fundamental to the biological activity of several important peptides.

A prominent example is Glycyl-L-histidyl-L-lysine (GHK) , a tripeptide with a well-documented role in wound healing and tissue regeneration. researchgate.netnih.gov GHK was first isolated from human plasma and is known to be released from extracellular matrix proteins in response to tissue damage. researchgate.netnih.gov It readily forms a complex with copper ions, and this complex is often associated with its biological activities. medchemexpress.comechemi.com

Another related peptide is L-histidylglycyl-L-histidylglycine (His-Gly-His-Gly) . Studies on this peptide have often focused on its complex formation with metal ions like copper(II). researchgate.net The coordination of the metal ion involves the terminal amino nitrogen, deprotonated peptide nitrogens, and an imidazole nitrogen from the histidyl residue. researchgate.net Similarly, the complexation of L-histidyl-L-histidylglycylglycine (His-His-Gly-Gly) with zinc(II) has been investigated to understand the coordination properties of multi-histidine peptides. jst.go.jp

Table 1: Comparison of Related Peptides

| Peptide Name | Sequence | Key Characteristics |

|---|---|---|

| Glycine, L-histidylglycyl- | Gly-His-Gly | Forms hydrogels, model for bioactive peptide research. drexel.edu |

| Glycyl-L-histidyl-L-lysine | Gly-His-Lys (GHK) | Involved in wound healing, tissue regeneration, and copper binding. researchgate.netnih.govmedchemexpress.com |

| L-histidylglycyl-L-histidylglycine | His-Gly-His-Gly | Studied for its metal ion complexation. researchgate.net |

Current Research Landscape and Future Perspectives in the Study of Glycine, L-histidylglycyl-

The current research on Gly-His-Gly and related peptides continues to explore their potential in various fields. The ability of Gly-His-Gly to form hydrogels is a promising area for the development of novel biomaterials for applications such as drug delivery and tissue engineering. drexel.edu Understanding the factors that influence the gelation process, such as pH and concentration, is a key focus of ongoing studies. drexel.edu

Future research is likely to delve deeper into the specific mechanisms by which Gly-His-Gly and its analogs exert their biological effects. This includes investigating their interactions with cellular receptors and enzymes. The development of synthetic modifications to the Gly-His-Gly structure could lead to peptides with enhanced stability and specific activities.

The broader field of bioactive peptides is continually expanding, with a focus on designing peptides with improved drug-like properties. nih.gov The insights gained from studying fundamental peptides like Gly-His-Gly will be invaluable in the rational design of new therapeutic agents. As our understanding of the complex interplay between peptide structure and function grows, so too will the potential applications of these versatile molecules in medicine and biotechnology.

Structure

3D Structure

Properties

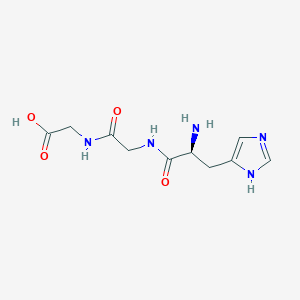

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYIRHBVVUTJF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427250 | |

| Record name | Glycine, L-histidylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-80-7 | |

| Record name | Glycine, L-histidylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro and Cellular Research Models for Glycine, L Histidylglycyl Studies

Mammalian Cell Culture Systems

Mammalian cell culture systems represent a cornerstone in the study of Glycine (B1666218), L-histidylglycyl-, providing simplified, reproducible environments to examine its influence on specific cell types and pathways.

Fibroblast Cell Lines for Extracellular Matrix Component Synthesis Studies

Fibroblast cell lines are extensively utilized to study the effects of Glycine, L-histidylglycyl- (GHK) on the synthesis of extracellular matrix (ECM) components. Fibroblasts are the primary cells responsible for producing the structural proteins of the skin's dermal matrix, such as collagen and elastin (B1584352). peptidesciences.comnutrakos.co.kr Research in this area often focuses on the copper-bound form of the peptide, GHK-Cu, which is known to be a potent agent in tissue remodeling and wound healing. nih.govnih.gov

Studies using fibroblast cultures have demonstrated that GHK-Cu stimulates the synthesis of key ECM components. nih.gov The peptide is naturally released from existing ECM proteins, like the α2(I) chain of type I collagen, in response to tissue injury, suggesting it acts as an early signal for repair. nih.govnih.gov In vitro experiments have shown that GHK-Cu significantly increases the production of collagen and elastin by fibroblasts. peptidesciences.comways2well.com One study reported that GHK-Cu stimulated collagen synthesis in fibroblast cultures at concentrations as low as 10⁻⁹ M. nih.gov This stimulation of collagen production is a key factor in the peptide's ability to aid in wound healing and skin regeneration. nih.govresearchgate.net

Further research has detailed the broader impact of GHK on the ECM. The peptide not only promotes the synthesis of collagen but also of glycosaminoglycans and the small proteoglycan, decorin. researchgate.netnih.gov Beyond synthesis, GHK and its copper complex also play a role in the remodeling of the extracellular matrix. nih.gov They have been shown to modulate the activity of matrix metalloproteinases (MMPs), which are enzymes that break down ECM proteins, and their inhibitors (TIMPs). peptidesciences.comnih.gov For instance, GHK-Cu was found to increase the levels of MMP-2, TIMP-1, and TIMP-2 in fibroblast cultures, indicating its dual role in both the production and the organized turnover of connective tissue. nih.gov

The restorative effects of GHK have also been observed in irradiated fibroblasts, where the peptide was able to restore replicative vitality, suggesting an effect on DNA repair mechanisms. nih.gov In combination with other treatments like LED irradiation, GHK has been shown to significantly increase fibroblast viability and collagen synthesis. nih.gov These findings underscore the importance of fibroblast cell lines as a model for understanding how Glycine, L-histidylglycyl- contributes to tissue maintenance and repair through the regulation of ECM synthesis. nih.gov

Table 1: Summary of Research Findings on GHK in Fibroblast Cell Lines

| Finding | Model System | Key Outcome | Reference(s) |

|---|---|---|---|

| Stimulation of Collagen Synthesis | Dermal Fibroblast Cultures | Increased procollagen (B1174764) synthesis by up to 70%. researchgate.net Stimulation observed at concentrations from 10⁻¹² M to 10⁻⁹ M. nih.gov | nih.govresearchgate.net |

| Enhanced Elastin Production | Fibroblast Cultures | GHK-Cu stimulates the production of elastin. peptidesciences.com | peptidesciences.com |

| Increased Glycosaminoglycan Synthesis | Fibroblast Cultures | Stimulates the synthesis of dermatan sulfate, chondroitin (B13769445) sulfate, and decorin. nih.gov | nih.gov |

| Modulation of ECM Remodeling | Dermal Fibroblast Cultures | Increased expression and secretion of MMP-2, TIMP-1, and TIMP-2. nih.gov | nih.gov |

| Increased Cell Proliferation & Viability | NIH-3T3 Fibroblasts, Irradiated Fibroblasts | GHK-Cu stimulates fibroblast proliferation. researchgate.net Restores replicative vitality to irradiated fibroblasts. nih.gov | researchgate.netnih.gov |

Isolated Cardiomyocytes for Ischemia-Reperfusion Injury Studies

Isolated cardiomyocytes serve as a crucial in vitro model for investigating the direct cellular effects of Glycine, L-histidylglycyl- (GGH) on the heart, particularly in the context of ischemia-reperfusion (I/R) injury. This model allows for the study of cellular mechanisms in a controlled environment, free from the systemic influences present in whole organisms. hubspotusercontent10.net

Ischemia-reperfusion injury is a complex phenomenon characterized by cellular damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. jci.org This process involves a cascade of events including oxidative stress, intracellular calcium overload, and apoptosis (programmed cell death), ultimately leading to cardiomyocyte death and cardiac dysfunction. nih.govmdpi.com

Studies utilizing isolated cardiomyocytes have explored the potential protective effects of various agents against I/R injury. For instance, research has shown that glycine can attenuate myocardial I/R injury by inhibiting apoptosis in cardiomyocytes. nih.gov Treatment with glycine has been observed to reduce the number of apoptotic cells in the myocardium following I/R. nih.gov While direct studies on GGH in isolated cardiomyocytes are not extensively detailed in the provided results, the known cytoprotective properties of its constituent amino acid, glycine, suggest a potential avenue for investigation.

The use of isolated cardiomyocytes allows for the precise measurement of key indicators of cellular injury and viability. mdpi.com Common endpoints in these studies include:

Cell Viability: Assays to determine the percentage of living cells after simulated I/R.

Apoptosis Markers: Measurement of proteins and enzymes involved in the apoptotic pathway.

Oxidative Stress: Quantification of reactive oxygen species (ROS) production.

Calcium Homeostasis: Monitoring of intracellular calcium levels.

| Parameter | Description | Relevance to I/R Injury |

|---|---|---|

| Lactate Dehydrogenase (LDH) Release | An enzyme released from damaged cells, indicating loss of membrane integrity. | Increased LDH release signifies greater cell damage. nih.govresearchgate.net |

| TUNEL Staining | A method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. | An increased number of TUNEL-positive cells indicates higher levels of apoptosis. nih.gov |

| Caspase Activity | Measurement of the activity of caspases, a family of proteases that are central to the execution of apoptosis. | Elevated caspase activity is a direct indicator of apoptotic signaling. |

| Reactive Oxygen Species (ROS) Production | Quantification of free radicals that cause cellular damage. | Excessive ROS production is a major contributor to reperfusion injury. mdpi.com |

Future research using isolated cardiomyocytes could elucidate the specific molecular targets of GGH and its potential to mitigate the detrimental effects of ischemia-reperfusion at the cellular level.

Isolated Tissue and Organ Perfusion Models (e.g., skin diffusion cells, isolated rat heart)

Isolated tissue and organ perfusion models provide an intermediate level of complexity between in vitro cell cultures and in vivo animal studies. These models maintain the three-dimensional structure and cellular heterogeneity of the tissue or organ, allowing for the investigation of compound transport, metabolism, and physiological responses in a more integrated system.

Skin Diffusion Cells:

Franz diffusion cells are a common in vitro tool used to study the permeation of substances through the skin. nih.gov This model is relevant for assessing the potential of GGH to be delivered transdermally. The skin acts as a significant barrier to the entry of foreign substances, and enhancers are often required to improve the penetration of active ingredients. acs.org Studies have investigated the use of self-assembled palmitoyl-glycine-histidine as a permeation enhancer, demonstrating the potential for modified peptides to improve skin delivery. acs.org

| Parameter | Description | Significance |

|---|---|---|

| Permeation Flux | The rate at which a substance passes through the skin per unit area. | A higher flux indicates greater skin penetration. |

| Lag Time | The time it takes for the substance to reach a steady-state flux across the skin. | A shorter lag time suggests faster onset of action. |

| Permeability Coefficient | A measure of the skin's overall permeability to a specific substance. | Provides a quantitative value for comparing the penetration of different compounds. |

Isolated Rat Heart:

The Langendorff isolated perfused heart model is a classic ex vivo preparation used to study cardiac physiology and pharmacology. hubspotusercontent10.netnih.govijbcp.com In this model, the heart is removed from the animal and perfused with a nutrient-rich solution, allowing it to continue beating outside the body. hubspotusercontent10.net This setup enables the direct assessment of a compound's effects on heart function, such as contractility, heart rate, and coronary flow, without the confounding influences of the nervous and endocrine systems. hubspotusercontent10.netnih.gov

This model is particularly valuable for studying ischemia-reperfusion injury. ijbcp.comnih.gov Researchers can induce a controlled period of ischemia followed by reperfusion and measure the extent of myocardial damage and the potential protective effects of therapeutic agents. nih.gov While specific studies on GGH in this model were not found in the search results, the known cardioprotective effects of related compounds like glycine make it a relevant and important model for future investigations. nih.gov

Microorganism Culture Models for Antimicrobial Activity Screening (e.g., bacteria, yeast, fungi)

Microorganism culture models are fundamental for the initial screening and characterization of the antimicrobial properties of compounds like Glycine, L-histidylglycyl-. These in vitro assays involve exposing various microorganisms, including bacteria, yeast, and fungi, to the test compound and observing its effect on their growth and viability.

The antimicrobial activity of peptides is a growing area of research, with many peptides demonstrating the ability to inhibit the growth of or kill a broad spectrum of microbes. nih.govnih.gov The mechanism of action often involves disruption of the microbial cell membrane. nih.gov

Screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net

| Microorganism Type | Examples | Relevance |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Common causes of skin and soft tissue infections. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Often associated with opportunistic and hospital-acquired infections. |

| Yeast | Candida albicans | A common cause of fungal infections in humans. |

| Fungi | Aspergillus niger | A common mold that can cause opportunistic infections. |

While the search results did not provide specific data on the antimicrobial activity of GGH, they did highlight the antimicrobial potential of histidine-rich peptides. nih.gov For instance, a poly(arginyl-histidine) peptide was shown to have activity against a broad range of bacteria and fungi. nih.gov The presence of histidine residues was found to reinforce the antimicrobial activity. nih.gov This suggests that GGH, containing a histidine residue, may possess antimicrobial properties that warrant investigation using these standard microorganism culture models.

Advanced Topics and Emerging Research Areas in Glycine, L Histidylglycyl Research

Elucidation of Complete Molecular Mechanisms Underlying Biological Activities

The biological activities of Glycine (B1666218), L-histidylglycyl- (also known as L-histidylglycylglycine or His-Gly-Gly) are intrinsically linked to its molecular structure, particularly its capacity to chelate metal ions and its inherent antioxidant and anti-inflammatory properties.

A primary molecular mechanism of His-Gly-Gly is its role as a metal-chelating agent, with a pronounced affinity for copper(II) ions. The coordination chemistry is pH-dependent. In acidic environments, the copper(II) ion typically binds to the nitrogen atoms of the N-terminal amino group and the imidazole (B134444) ring of the histidine residue. As the pH becomes neutral, a deprotonation of the peptide amide nitrogen occurs. This leads to a more complex coordination where the metal ion is bound by three nitrogen atoms: the amino terminal, the deprotonated amide, and the imidazole nitrogen. This chelation is fundamental to its biological effects, as it can influence the bioavailability and redox potential of copper, an essential trace element involved in numerous physiological and pathological processes.

The antioxidant activity of His-Gly-Gly is largely attributed to the imidazole ring of its histidine residue. This structural feature enables the peptide to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. By neutralizing harmful free radicals, His-Gly-Gly helps protect cells and tissues from oxidative damage.

Furthermore, research has indicated that copper complexes of histidine-containing peptides, including structures related to His-Gly-Gly, possess anti-inflammatory properties. Studies on the related peptide Gly-Gly-His (GGH) have shown that its copper complex can decrease the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) in normal human dermal fibroblasts. While the precise mechanism for His-Gly-Gly is still under investigation, it is hypothesized to involve the modulation of inflammatory signaling pathways, potentially through its influence on copper-dependent enzymes or by directly quenching inflammatory mediators.

| Biological Activity | Molecular Mechanism | Key Structural Feature |

| Metal Ion Chelation | pH-dependent coordination with metal ions, particularly Cu(II). | N-terminal amino group, imidazole ring, and peptide backbone nitrogens. |

| Antioxidant | Scavenging of reactive oxygen species (ROS). | Imidazole ring of the histidine residue. |

| Anti-inflammatory | Modulation of pro-inflammatory cytokine secretion (e.g., IL-6). | Copper-peptide complex formation. |

Advanced Synthetic Approaches for Targeted Analogs with Tunable Bioactivity

The synthesis of Glycine, L-histidylglycyl- and its targeted analogs is crucial for exploring structure-activity relationships and developing molecules with enhanced or specific biological functions. Both classical solution-phase and modern solid-phase peptide synthesis (SPPS) methodologies are employed for this purpose.

SPPS, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is a common and efficient method for preparing His-Gly-Gly and its derivatives. This technique allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and automation. Standard protocols involve the use of protecting groups for the reactive side chain of histidine (e.g., Trityl group) and activating agents for peptide bond formation, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

More advanced synthetic strategies focus on creating analogs with tunable bioactivity, often by modifying the peptide's metal-binding properties. One innovative approach involves the synthesis of "tandem-array" peptides. In this strategy, multiple Gly-Gly-His-like metal-binding motifs are incorporated into a single peptide chain. To achieve this, an ornithine residue can be substituted for a glycine. The side-chain amine of ornithine then serves as an attachment point for extending the peptide chain, leaving its alpha-amine free to participate in metal coordination. This allows for the creation of multi-metallic complexes with potentially enhanced catalytic or therapeutic properties.

Another advanced approach is the generation of peptide libraries. By systematically substituting each amino acid residue with other natural or unnatural amino acids, a large number of analogs can be rapidly synthesized and screened for desired biological activities, such as enhanced antioxidant capacity or specific binding to a biological target.

| Synthetic Approach | Description | Potential for Tunable Bioactivity |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide on a solid support using protecting groups (e.g., Fmoc) and coupling agents. | Foundational method for creating any desired analog. |

| Tandem-Array Synthesis | Incorporation of multiple metal-binding motifs into a single peptide chain, often using ornithine substitution. | Allows for the creation of multi-metallic complexes with potentially altered redox potentials and catalytic activities. |

| Peptide Library Synthesis | Systematic substitution of amino acids to generate a large collection of analogs for high-throughput screening. | Enables rapid identification of analogs with optimized or novel biological functions. |

Development of Enhanced Analytical Techniques for Trace Analysis and In Situ Characterization

The accurate detection and characterization of Glycine, L-histidylglycyl- in various matrices, from biological fluids to synthetic reaction mixtures, necessitates the development and application of enhanced analytical techniques. A combination of mass spectrometry, chromatography, spectroscopy, and electrochemical methods provides a comprehensive toolkit for its analysis.

Mass Spectrometry (MS) is a cornerstone for the identification and structural elucidation of His-Gly-Gly. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) allow for the gentle ionization of the peptide. Tandem mass spectrometry (MS/MS), through collision-induced dissociation (CID), provides detailed fragmentation patterns that serve as a molecular fingerprint. For instance, the CID spectrum of the sodiated molecule, [His-Gly-Gly + Na]+, reveals characteristic fragment ions at m/z 247, 233, 155, and 133, which correspond to specific cleavages of the peptide backbone and confirm its sequence.

High-Performance Liquid Chromatography (HPLC) is indispensable for the separation and purification of His-Gly-Gly. Reversed-phase HPLC is a standard method for purifying the synthesized peptide and for analyzing its presence in complex mixtures, such as in studies of its catalytic activity in oxidation reactions.

Spectroscopic Methods offer insights into the peptide's structure and its interactions, particularly with metal ions.

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 1H-NMR, is powerful for studying the solution-state structure and the coordination of His-Gly-Gly with diamagnetic metal ions like Zn(II). It can reveal which atoms of the peptide are involved in binding at different pH values.

UV-Visible (UV-Vis) spectroscopy is used to monitor the formation of complexes with transition metals like Cu(II). The d-d electronic transitions of the metal ion are sensitive to the coordination geometry, and changes in the UV-Vis spectrum can be used to characterize the complex formation.

Electrochemical Techniques , such as square wave voltammetry, are being explored for the sensitive trace analysis of metal ions using peptide-modified electrodes. While research has focused on the highly stable copper complexes of Gly-Gly-His for sensor development, the principles can be adapted for studying the electrochemical properties of His-Gly-Gly and its metal complexes.

Structural Conformations and Dynamic Behavior of Glycine, L-histidylglycyl- in Solution and in Complexes

Understanding the three-dimensional structure and dynamic behavior of Glycine, L-histidylglycyl- is fundamental to comprehending its biological function. This is particularly true for its interactions with metal ions, where the conformational flexibility of the peptide plays a crucial role.

In solution, His-Gly-Gly exists as an ensemble of conformations that are in dynamic equilibrium. The specific conformations are influenced by factors such as pH, temperature, and the presence of other molecules. Spectroscopic techniques are pivotal in characterizing this dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution structure of peptides. 1H-NMR studies on His-Gly-Gly have been instrumental in determining the coordination sites for metal ions like Zn(II). By analyzing chemical shift perturbations and nuclear Overhauser effects (NOEs), researchers can map the binding interfaces and deduce the geometry of the resulting complex. These studies have shown that the coordination structure of the Zn(II)-(His-Gly-Gly) complex is pH-dependent, with different atoms of the peptide participating in the binding as the pH changes.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying the conformation of His-Gly-Gly, especially in its metal complexes. CD is sensitive to the chiral environment of the peptide backbone and the asymmetric centers of the amino acids. The binding of a metal ion, such as copper(II), to the peptide induces characteristic changes in the CD spectrum. These spectral changes provide information about the secondary structure of the peptide and the geometry of the metal coordination sphere.

The dynamic behavior of His-Gly-Gly is also evident in its tautomeric forms. In the Zn(II)-(His-Gly-Gly) complex, for example, NMR studies have suggested a tautomeric equilibrium where the zinc ion is dynamically exchanged among the amide carbonyl oxygen, the imidazole nitrogen, and the N-terminal amino group in the pH range of 4.5-6.5. This dynamic exchange is a key feature of its interaction with metal ions and likely influences its biological reactivity.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects of Glycine, L-histidylglycyl-

The application of "omics" technologies, such as proteomics and metabolomics, to study the systemic effects of Glycine, L-histidylglycyl- is an emerging research area with the potential to provide a holistic understanding of its biological impact. These high-throughput analytical approaches can simultaneously measure thousands of proteins or metabolites, offering a comprehensive snapshot of the molecular changes induced by the peptide in a biological system.

Proteomics can be employed to identify proteins that interact with His-Gly-Gly or whose expression levels are altered in its presence. For instance, affinity chromatography-mass spectrometry could be used to pull down binding partners of His-Gly-Gly from cell lysates or biological fluids, potentially revealing novel receptors or transport proteins. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), could compare the proteomes of cells or tissues treated with and without His-Gly-Gly. This could uncover changes in the abundance of proteins involved in specific signaling pathways or cellular processes, providing clues to the peptide's broader physiological roles beyond its direct chemical properties.

Metabolomics , the large-scale study of small molecules (metabolites), can reveal how His-Gly-Gly influences cellular metabolism. By analyzing the metabolic profiles of biological samples using techniques like mass spectrometry or NMR spectroscopy, researchers can identify metabolic pathways that are perturbed by the peptide. Given His-Gly-Gly's metal-chelating properties, it may influence the activity of metalloenzymes, leading to downstream changes in metabolic fluxes. Metabolomics could pinpoint these changes, for example, in pathways related to energy metabolism, amino acid metabolism, or oxidative stress responses.

Currently, specific proteomics or metabolomics studies focused solely on the systemic effects of exogenously administered Glycine, L-histidylglycyl- are not widely reported in the scientific literature. However, the application of these powerful technologies holds great promise for future research. By providing an unbiased, system-wide view, omics approaches can help to generate new hypotheses and uncover previously unknown functions and mechanisms of action for this intriguing tripeptide.

Q & A

Q. How can researchers optimize UPLC-MS parameters for accurate quantification of L-histidylglycyl-glycine in complex biological matrices?

- Methodological Answer : To quantify L-histidylglycyl-glycine, employ Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). Key parameters include:

- Column selection : Use a C18 reversed-phase column (1.7 µm particle size) for high resolution.

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.3 mL/min flow rate.

- MS settings : Electrospray ionization (ESI) in positive mode, with m/z range 100–500 and collision energy optimized for peptide fragmentation.

Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

Q. What are the critical controls required when assessing L-histidylglycyl-glycine’s role in enzymatic reactions in vitro?

- Methodological Answer : Include:

- Negative controls : Omit the enzyme or substrate to confirm reaction specificity.

- Positive controls : Use a known enzyme-substrate pair (e.g., glycine amidinotransferase with creatine) to validate assay conditions.

- Blank matrices : Test samples without L-histidylglycyl-glycine to identify background interference.

Quantify reaction products via HPLC or kinetic assays, ensuring linearity across expected concentration ranges .

Advanced Research Questions

Q. How can computational methods like Fukui analysis predict regioselectivity in L-histidylglycyl-glycine’s interactions with graphene-based nanomaterials?

- Methodological Answer : Perform Frontier Molecular Orbital (FMO) analysis using Density Functional Theory (DFT) to calculate Fukui indices (nucleophilic and electrophilic ) at atomic sites.

- Steps :

Optimize the geometry of L-histidylglycyl-glycine and graphene complexes using B3LYP/6-311++G(d,p).

Analyze electron density transfer pre/post adsorption to identify reactive sites (e.g., imidazole ring in histidine).

Validate predictions with experimental Raman spectroscopy or XPS data.

This approach clarifies charge-transfer mechanisms critical for designing peptide-functionalized nanomaterials .

Q. What statistical frameworks resolve contradictions in meta-analyses of L-histidylglycyl-glycine’s pharmacological effects across preclinical studies?

- Methodological Answer : Use the Cochrane Handbook’s guidelines to address heterogeneity:

- Heterogeneity metrics : Calculate (proportion of total variation due to heterogeneity) and (standardized χ² statistic). For , apply random-effects models.

- Sensitivity analysis : Exclude outlier studies (e.g., those using non-standard dosing) and re-calculate effect sizes.

- Subgroup analysis : Stratify by variables like animal strain or administration route to identify confounding factors.

Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How do high-pressure crystallography studies inform structural stability of L-histidylglycyl-glycine in extreme environments?

- Methodological Answer : Use diamond anvil cell (DAC) setups to compress single crystals to 0.5–4.3 GPa. Monitor structural changes via:

- X-ray diffraction : Track bond-length variations in the peptide backbone and hydrogen-bond networks.

- Vibrational spectroscopy : Detect shifts in N-H stretching modes (3200–3400 cm⁻¹) under pressure.

Correlate findings with molecular dynamics simulations to predict stability in industrial or biomedical applications (e.g., drug delivery under shear stress) .

Data Analysis & Reporting

Q. What are the best practices for reporting preclinical data on L-histidylglycyl-glycine to ensure reproducibility?

- Methodological Answer : Follow NIH guidelines for preclinical research:

- Animal models : Specify species, sex, age, and genetic background.

- Dosage : Report mg/kg, administration route, and treatment duration.

- Blinding : Use coded samples and automated analysis tools to minimize bias.

- Statistical power : Justify sample sizes via a priori power analysis (e.g., α = 0.05, β = 0.2).

Include raw data in supplementary materials (e.g., chromatograms, dose-response curves) .

Q. How can researchers leverage systematic reviews to prioritize L-histidylglycyl-glycine’s understudied biochemical pathways?

- Methodological Answer : Conduct a PRISMA-compliant review:

- Search strategy : Use MeSH terms (e.g., "Glycine/analogs & derivatives", "Enzyme Activation") across PubMed, Scopus, and EMBASE.

- Data extraction : Tabulate pathways (e.g., glycine cleavage system, collagen synthesis) with effect sizes and study limitations.

- Gap analysis : Identify pathways with <3 independent studies or conflicting results for targeted investigation.

Prioritize pathways with high mechanistic plausibility but low evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.